Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
Brand Name: Vulcanchem
CAS No.: 122115-52-0
VCID: VC20846585
InChI: InChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3
SMILES: CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl
Molecular Formula: C15H19ClO3
Molecular Weight: 282.76 g/mol

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate

CAS No.: 122115-52-0

Cat. No.: VC20846585

Molecular Formula: C15H19ClO3

Molecular Weight: 282.76 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate - 122115-52-0

Specification

CAS No. 122115-52-0
Molecular Formula C15H19ClO3
Molecular Weight 282.76 g/mol
IUPAC Name ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
Standard InChI InChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3
Standard InChI Key LOYUVAMHOITAML-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl
Canonical SMILES CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl

Introduction

Physical and Chemical Properties

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate possesses distinct physicochemical properties that directly influence its behavior in chemical reactions and biological systems. These fundamental characteristics are summarized in Table 1.

Table 1: Basic Physical and Chemical Properties of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate

PropertyValue
CAS Number122115-52-0
Molecular FormulaC₁₅H₁₉ClO₃
Molecular Weight282.76 g/mol
IUPAC Nameethyl 7-(4-chlorophenyl)-7-oxoheptanoate
Standard InChIInChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3
Standard InChIKeyLOYUVAMHOITAML-UHFFFAOYSA-N
SMILESCCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl

The compound contains three key functional groups that determine its chemical behavior:

  • Ethyl ester group (-COOC₂H₅): Contributes to the compound's moderate polarity and provides a site for hydrolysis and transesterification reactions.

  • Ketone group (C=O): Presents a reactive site for nucleophilic addition reactions and can undergo reduction to form secondary alcohols.

  • 4-Chlorophenyl group: The presence of the electronegative chlorine atom affects the electronic distribution within the aromatic ring, influencing the compound's reactivity in aromatic substitution reactions.

Synthesis Methods

The synthesis of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate typically involves sophisticated organic chemistry techniques. While direct synthesis information for this specific compound is limited in the available literature, we can extrapolate from related compounds with similar structural features.

Esterification Approach

One probable synthetic route involves the esterification of 7-(4-chlorophenyl)-7-oxoheptanoic acid with ethanol. This reaction requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to drive the equilibrium toward ester formation. The reaction typically proceeds through the following steps:

  • Activation of the carboxylic acid by protonation

  • Nucleophilic attack by ethanol

  • Proton transfer and dehydration

  • Deprotonation to form the ester product

Alternative Synthetic Pathways

Drawing parallels from the synthesis of related compounds like Ethyl 7-chloro-2-oxoheptanoate, alternative approaches might include:

  • Grignard reaction followed by esterification: This would involve preparing a Grignard reagent from 4-chlorobromobenzene, reacting it with a suitable ω-formyl ester, followed by oxidation of the resulting alcohol .

  • Friedel-Crafts acylation: Reaction of chlorobenzene with an appropriately functionalized acyl chloride derivative of ethyl heptanoate in the presence of a Lewis acid catalyst such as aluminum chloride.

Chemical Reactions

The presence of multiple functional groups in Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate enables it to participate in various chemical transformations, making it a versatile building block in organic synthesis.

Oxidation Reactions

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate can undergo oxidation at its ketone functional group using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. These reactions can lead to carbon-carbon bond cleavage, resulting in the formation of carboxylic acid products. The oxidation process typically follows free radical or concerted mechanisms depending on the specific reagents employed.

Reduction Reactions

The ketone group in Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The milder reducing agent NaBH₄ is typically preferred when selective reduction of the ketone is desired while preserving the ester functionality. The stronger reducing agent LiAlH₄ can reduce both the ketone and ester groups to their corresponding alcohols.

Substitution Reactions

The compound can undergo nucleophilic aromatic substitution reactions where the chlorine atom on the phenyl ring is replaced by various nucleophiles. These substitutions typically require activating conditions due to the para position of the chlorine relative to the carbonyl group. The electron-withdrawing effect of the carbonyl group can facilitate these substitution reactions by making the chlorine a better leaving group.

Table 2: Major Products from Chemical Reactions of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate

Reaction TypeReagentsMajor ProductsReaction Conditions
OxidationKMnO₄ or CrO₃Carboxylic acid derivativesAcidic conditions, room temperature to elevated temperature
Reduction (Selective)NaBH₄Ethyl 7-(4-chlorophenyl)-7-hydroxyheptanoate0-25°C, methanol or ethanol solvent
Reduction (Complete)LiAlH₄7-(4-chlorophenyl)-7-hydroxyheptanol0-25°C, anhydrous ether or THF
Nucleophilic SubstitutionNucleophiles (e.g., CH₃O⁻)Ethyl 7-(4-substituted-phenyl)-7-oxoheptanoateVaries depending on nucleophile
HydrolysisNaOH or KOH7-(4-chlorophenyl)-7-oxoheptanoic acidAqueous conditions, room temperature to reflux

Comparative Analysis with Related Compounds

Understanding the properties of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate in relation to structurally similar compounds provides valuable insights into structure-property relationships. The search results mention several related compounds, including Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate and Ethyl 7-chloro-2-oxoheptanoate.

Table 3: Comparative Analysis of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate122115-52-0C₁₅H₁₉ClO₃282.764-chlorophenyl at C-7 position
Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate898757-54-5C₁₇H₂₄O₄292.44-ethoxyphenyl at C-7 position
Ethyl 7-chloro-2-oxoheptanoate78834-75-0C₉H₁₅ClO₃206.67Chlorine at C-7, ketone at C-2
Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate122115-54-2C₁₆H₂₂O₄Not specified in sources4-methoxyphenyl at C-7 position

Structure-Property Relationships

The structural variations among these compounds result in significant differences in their physicochemical and potentially biological properties:

  • Electronic Effects: The 4-chlorophenyl group in Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate exhibits electron-withdrawing properties, whereas the 4-ethoxyphenyl group in Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate is electron-donating. This difference affects the electron density distribution across the molecule, influencing reactivity patterns particularly at the carbonyl carbon.

  • Lipophilicity: The presence of the chlorine atom in Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate likely confers higher lipophilicity compared to compounds with oxygen-containing substituents such as ethoxy or methoxy groups. This increased lipophilicity could enhance membrane permeability in biological systems.

  • Molecular Recognition: The different para substituents (chloro, ethoxy, methoxy) present distinct electronic and steric profiles that would influence how these molecules interact with biological targets, potentially resulting in varying biological activities.

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